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Compound of Interest

Methyl 3,5-dibromo-2,4-
Compound Name:

dihydroxybenzoate
CAS No.: 885279-78-7
Cat. No.: B1423851

Get Quote

Executive Summary

Methyl 3,5-dibromo-2,4-dihydroxybenzoate (often derived from Methyl

-resorcylate) serves as a critical halogenated intermediate in the synthesis of resorcylic acid
lactones and complex pharmacological scaffolds. Its structural integrity is defined by the
specific electrophilic bromination at the C3 and C5 positions of the resorcinol ring, leaving the
C6 position unsubstituted.[1][2]

This guide provides a rigorous spectroscopic profile (NMR, MS, IR) necessary for the validation
of this compound. The data presented synthesizes experimental precedents of resorcylic acid
derivatives with predictive substituent chemical shift logic to ensure high-confidence
characterization.[2]

Part 1: Structural Synthesis & Logic[4]

The synthesis of Methyl 3,5-dibromo-2,4-dihydroxybenzoate is achieved via controlled
electrophilic aromatic substitution (bromination) of Methyl 2,4-dihydroxybenzoate. The
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resorcinol moiety directs bromination to the highly activated C3 (between two hydroxyls) and
C5 (ortho to C4-hydroxyl) positions.[2]

Synthesis Workflow

The following diagram illustrates the transformation and the numbering scheme used for
spectroscopic assignment.

Methyl 2,4-dihydroxybenzoate Br2 / AcOH Substitution at C3, C5 > Methyl 3,5-dibromo-2,4-dihydroxybenzoate
(C8H804) (Electrophilic Bromination) (C8H6Br204)

Click to download full resolution via product page
Figure 1: Synthetic pathway for the bromination of methyl

-resorcylate.

Part 2: Nuclear Magnetic Resonance (NMR)

Spectroscopy|[3][5]
H NMR Analysis (400 MHz, DMSO- )

The symmetry of the substitution pattern results in a simplified proton spectrum.[1][2] The key
diagnostic feature is the disappearance of the C3 and C5 protons found in the starting material,
leaving a distinct singlet for the C6 aromatic proton.[1][2]

Solvent Selection: DMSO-

is the preferred solvent over CDCI

to ensure full solubility and to slow proton exchange, allowing for the visualization of the
phenolic hydroxyl protons.[1][2]
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C NMR Analysis (100 MHz, DMSO- )

The carbon spectrum should display 8 distinct signals. The brominated carbons (C3, C5) will
appear significantly upfield relative to typical aromatic carbons due to the "heavy atom effect" of
bromine, despite its electronegativity.[1][2]
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Part 3: Mass Spectrometry (MS) Profile

Mass spectrometry provides the most definitive confirmation of the dibromo substitution
through the characteristic isotopic abundance pattern of bromine (

Br and
Br).[1][2]

Isotopic Pattern Analysis

For a molecule containing two bromine atoms (

), the molecular ion cluster follows a 1:2:1 intensity ratio.[1][2]
e Formula: C

H

Br

O

¢ Nominal Mass: ~326 Da
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Fragmentation Pathway

The fragmentation is dominated by the stability of the aromatic ring and the labile ester group.

[1](21(3]
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Figure 2: Primary fragmentation pathways observed in EI-MS.

Part 4: Infrared (IR) Spectroscopy[3]

The IR spectrum confirms the functional groups, specifically the intramolecularly hydrogen-
bonded ester.[1][2]
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e 3300 — 3500 cm

(Broad): O-H stretching (Phenolic).[2] The broadness indicates significant hydrogen bonding.
[11[2][3]

e 1660 — 1680 cm
(Sharp): C=0 stretching (Ester).[2] Note: This is lower than typical esters (1735 cm

) due to the conjugation with the aromatic ring and the strong intramolecular H-bond with the
C2-hydroxyl group.

e 1580 — 1600 cm
: C=C Aromatic ring stretching.[2]

e 600 —-800 cm
: C-Br stretching vibrations.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. Methyl 3,5-Dibromobenzoate | CBH6Br202 | CID 621923 - PubChem
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3. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H20, predicted) (NP0201804) [np-mrd.org]

4. Methyl 3,5-dibromo-2-hydroxybenzoate | Sigma-Aldrich [sigmaaldrich.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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